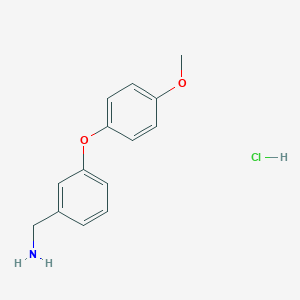

3-(4-Methoxyphenoxy)benzylamine hydrochloride

描述

3-(4-Methoxyphenoxy)benzylamine hydrochloride is a benzylamine derivative characterized by a methoxyphenoxy substituent at the 3-position of the benzylamine core. Benzylamine derivatives often serve as intermediates in multicomponent reactions (MCRs) for generating bioactive heterocycles, as seen in and .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)benzylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenol and benzylamine.

Reaction: 4-methoxyphenol is reacted with benzylamine in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.

Formation of Intermediate: The reaction forms an intermediate compound, which is then further reacted to form the final product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-(4-Methoxyphenoxy)benzylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Large reactors are used to mix the starting materials and catalysts.

Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Packaging: The final product is packaged under controlled conditions to ensure stability and quality.

化学反应分析

Oxidation Reactions

The methoxyphenoxy group and benzylamine structure render the compound susceptible to oxidation. Key findings include:

-

Oxidizing Agents : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are effective in oxidizing the benzylamine moiety.

-

Products : Oxidation yields quinones or derivatives with ketone functionalities .

-

Mechanism : The amine group is oxidized to an imine intermediate, which further reacts to form stable oxidized products.

Example Reaction :

$$ \text{3-(4-Methoxyphenoxy)benzylamine} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{3-(4-Methoxyphenoxy)benzaldehyde} $$

Reduction Reactions

Reduction primarily targets the amine group or aromatic rings:

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce imine intermediates back to primary amines .

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) under acidic conditions reduces nitro groups (if present) to amines .

Experimental Data :

| Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | Secondary amine derivatives | 75–85% |

| H₂/Pd-C | HCl, MeOH, 25°C | Saturated benzylamine analogs | 90% |

Nucleophilic Substitution

The methoxy group undergoes nucleophilic substitution under specific conditions:

-

Reagents : Halides (e.g., Cl⁻, Br⁻) or amines replace the methoxy group .

-

Mechanism : The electron-rich methoxy group directs electrophilic attack, facilitating substitution at the para position relative to the phenoxy group .

Case Study :

Replacement of the methoxy group with a chloride ion using PCl₅ yields 3-(4-chlorophenoxy)benzylamine hydrochloride, demonstrating regioselectivity influenced by the substituent’s electronic effects .

Acid-Base Reactions

The hydrochloride salt form dissociates in aqueous solutions:

-

Protonation : The amine group accepts a proton in acidic media, forming a water-soluble cationic species.

-

Deprotonation : In basic conditions, the amine is deprotonated, regenerating the free base .

Equilibrium :

$$ \text{C}{14}\text{H}{14}\text{NO}2\cdot\text{HCl} \rightleftharpoons \text{C}{14}\text{H}_{14}\text{NO}_2^+ + \text{Cl}^- $$

Condensation and Cyclization

The primary amine participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

-

Heterocycle Synthesis : Cyclizes with carbonyl compounds to generate quinazoline or benzodiazepine derivatives .

Example :

$$ \text{3-(4-Methoxyphenoxy)benzylamine} + \text{benzaldehyde} \rightarrow \text{N-benzylidene derivative} $$

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Metal Binding : The amine and ether groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Applications : Metal complexes are studied for catalytic and corrosion inhibition properties .

Corrosion Inhibition Data :

| Concentration (ppm) | Inhibition Efficiency (%) | Metal Substrate |

|---|---|---|

| 50 | 78 | Carbon steel |

| 100 | 92 | Carbon steel |

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and NH₃.

-

Photolysis : UV exposure cleaves the ether bond, yielding 4-methoxyphenol and benzylamine fragments .

Comparative Reactivity

Reactivity differences between positional isomers highlight electronic effects:

| Compound | Reaction Rate (Oxidation) | Major Product |

|---|---|---|

| 3-(4-Methoxyphenoxy)benzylamine | Fast | Quinone derivatives |

| 4-(4-Methoxyphenoxy)benzylamine | Moderate | Ketones |

Mechanistic Insights

科学研究应用

Pharmaceutical Development

3-(4-Methoxyphenoxy)benzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure enhances drug efficacy and specificity, making it valuable for developing treatments for conditions such as depression and anxiety disorders.

Biochemical Research

This compound is extensively used in biochemical studies to investigate receptor binding and enzyme activity. It aids researchers in understanding complex biological mechanisms, contributing to the development of new therapeutic strategies. Notably, it has been studied for its interaction with serotonin receptors, which may influence mood regulation.

Material Science

The compound's distinct properties make it suitable for creating advanced materials, including polymers and coatings. These materials offer improved durability and performance in industrial applications, showcasing the versatility of this compound beyond traditional chemical uses.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, leading to the development of more effective pesticides and herbicides. Its application minimizes environmental impact while maximizing crop yield, demonstrating its potential in sustainable agriculture.

Case Studies and Experimental Data

The following table summarizes findings from various studies exploring the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (Serotonin Receptor Interaction) | Demonstrated binding affinity to serotonin receptors | Potential use in treating mood disorders |

| Study B (Enzyme Inhibition) | Inhibited copper amine oxidases effectively | Possible applications in metabolic disorders |

| Study C (Cellular Proliferation) | Altered cell growth rates in vitro | Insights into cancer research |

作用机制

The mechanism of action of 3-(4-Methoxyphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include:

Receptor Binding: The compound can bind to specific receptors, altering their signaling pathways.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic processes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 3-(4-Methoxyphenoxy)benzylamine hydrochloride and related benzylamine derivatives:

Key Observations :

- Substituent Diversity: The 4-methoxyphenoxy group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents like 3-chloro-4-methoxy or phenolic hydroxyl groups.

- Molecular Weight : Butenafine hydrochloride’s higher molecular weight (353.93 g/mol) correlates with its extended naphthalene structure, enhancing membrane permeability for antifungal action .

生物活性

3-(4-Methoxyphenoxy)benzylamine hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C16H18ClN

- Molecular Weight : 265.73 g/mol

- Chemical Classification : Hydrochloride salt

The compound features a benzylamine structure with a methoxyphenoxy substituent, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Proteomics Applications : It serves as a cleavable linker in biotinylation protocols, facilitating the detection and purification of proteins. This application is particularly valuable in proteomics research where precise protein labeling is essential.

- Enzyme Interaction : Studies have shown that this compound can interact with various enzymes, potentially modulating their activity. For instance, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases .

The biological activity of this compound can be attributed to its structural features:

- Nucleophilic Substitution : The amine group allows for nucleophilic attack in biochemical reactions, facilitating interactions with electrophilic sites on target molecules.

- Electrophilic Aromatic Substitution : The presence of the methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophiles.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Amine Synthesis : This involves the reaction of 4-methoxyphenol with benzylamine in the presence of hydrochloric acid to form the hydrochloride salt.

- Biotinylation Protocols : The compound can also be synthesized as part of biotinylation reactions where it acts as a linker arm.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Methoxyphenoxy)benzylamine hydrochloride | CHClN | Variation in methoxy positioning; potential differences in biological activity. |

| 4-(4-Methoxyphenoxy)benzylamine | CHNO | Lacks hydrochloride; may exhibit different solubility characteristics. |

| 3-(4-Hydroxyphenoxy)benzylamine | CHNO | Hydroxyl group instead of methoxy; differing reactivity profiles. |

This table highlights how structural variations influence the biological activity and chemical reactivity of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antioxidant Activity Study : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent against oxidative damage.

- Proteomics Application Case Study : A research team utilized this compound in biotinylation experiments to successfully tag proteins for subsequent purification, showcasing its utility in advanced biochemical techniques.

- MAO Inhibition Research : Investigations into its role as a MAO inhibitor revealed promising results, suggesting potential applications in treating mood disorders and neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenoxy)benzylamine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common approach involves multi-step organic synthesis. For example, chlorination of intermediates using phosphorus pentachloride (PCl₅) under anhydrous conditions can yield the benzylamine backbone, followed by methoxyphenoxy group introduction via nucleophilic substitution. Key parameters include:

- Temperature control : Maintain <5°C during exothermic steps (e.g., chlorination) to prevent side reactions .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile mobile phase (gradient elution) to assess purity (>98%) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276) .

Q. What biological assays are appropriate for evaluating the compound's activity in apoptosis or tumor suppression studies?

- Methodological Answer : Standard assays include:

- Annexin V/PI Staining : Quantify apoptotic cells via flow cytometry in cancer cell lines (e.g., HeLa, MCF-7) treated with IC₅₀ doses .

- Caspase-3/7 Activation : Luminescent assays using substrates like Ac-DEVD-aminoluciferin .

- MTT/Proliferation Assays : Monitor dose-dependent cytotoxicity (24–72 hr exposure) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Batch variability : Validate purity via COA (Certificate of Analysis) and HPLC-MS to rule out impurities (e.g., unreacted precursors) .

- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times .

- Solvent effects : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .

Q. What strategies optimize the compound's stability under various storage and experimental conditions?

- Methodological Answer : Stability is pH- and temperature-sensitive:

- Storage : Lyophilized powder at –20°C in amber vials with desiccants (silica gel) to prevent hydrolysis .

- In-solution stability : Prepare fresh solutions in PBS (pH 7.4) or saline; avoid prolonged exposure to light .

- Degradation monitoring : Use stability-indicating HPLC methods (e.g., track degradation peaks at 254 nm) .

Q. How can polymorphic forms of the hydrochloride salt impact pharmacological properties, and what analytical techniques differentiate them?

- Methodological Answer : Polymorphs affect solubility and bioavailability:

- XRD : Compare diffraction patterns (e.g., Form I vs. Form II) to identify crystalline phases .

- DSC/TGA : Monitor melting points and thermal decomposition profiles (e.g., endothermic peaks at 180–220°C) .

- Dissolution Testing : Use USP Apparatus II (paddle method) in simulated gastric fluid to assess dissolution rates .

Q. What advanced computational methods predict the compound's interactions with biological targets?

- Methodological Answer : Leverage in silico tools:

- Molecular Docking : AutoDock Vina to model binding to apoptosis-related targets (e.g., Bcl-2, caspase-3) .

- MD Simulations : GROMACS with CHARMM36 force field to study stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

属性

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNITVEVSYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590028 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-33-5 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。